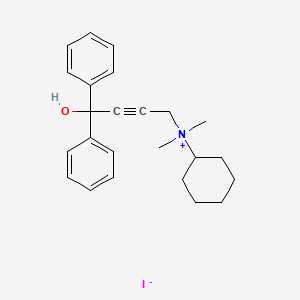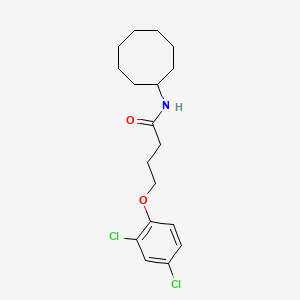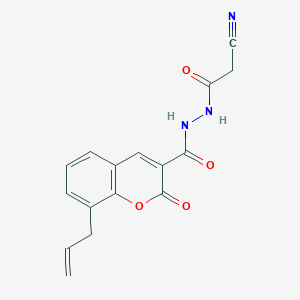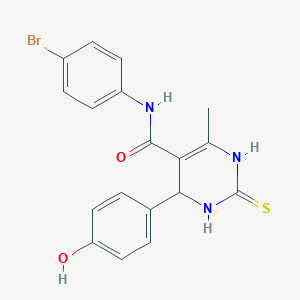
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by its cyclohexyl group, a hydroxyl group attached to a diphenylbut-2-ynyl moiety, and a dimethylazanium group paired with an iodide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide typically involves multi-step organic reactions. The initial step often includes the formation of the diphenylbut-2-ynyl backbone through a series of coupling reactions. This is followed by the introduction of the hydroxyl group and the cyclohexyl group under controlled conditions. The final step involves the quaternization of the nitrogen atom with dimethyl groups and the addition of the iodide ion to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate
- 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate
Uniqueness
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide is unique due to its specific structural features, such as the cyclohexyl group and the dimethylazanium moiety. These features confer distinct chemical properties and reactivity, making it valuable for various applications.
属性
IUPAC Name |
cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30NO.HI/c1-25(2,23-17-10-5-11-18-23)20-12-19-24(26,21-13-6-3-7-14-21)22-15-8-4-9-16-22;/h3-4,6-9,13-16,23,26H,5,10-11,17-18,20H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRLNKJEEGUZAM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3CCCCC3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide](/img/structure/B5103079.png)

![(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103104.png)
![1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5103113.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5103128.png)
![N-(5-fluoro-2-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5103136.png)
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine](/img/structure/B5103145.png)
![6,9,12,20,23,28-Hexaoxa-1,3,15,17-tetrazabicyclo[15.8.5]triacontane-2,16-dithione](/img/structure/B5103146.png)
![4-{3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5103162.png)
![N,4-dimethyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5103164.png)
![1-(4-tert-butylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5103169.png)


